N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Description
This compound is a protected nucleoside phosphoramidite derivative, critical in oligonucleotide synthesis for therapeutic applications. Its structure includes:
- A purine base (adenine derivative) linked to a benzamide group at the N6 position.
- A 2-methoxyethoxy substituent on the oxolane (tetrahydrofuran) ring at the 3'-position, enhancing solubility and steric protection .
- A bis(4-methoxyphenyl)phenylmethoxy (DMT) group at the 5'-position, serving as a temporary protecting group during solid-phase synthesis .
- A 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group at the 4'-position, enabling phosphite triester formation during oligonucleotide chain elongation .
The compound is synthesized via phosphoramidite chemistry under anhydrous conditions, using 5-ethylthio-1H-tetrazole (ETT) as an activator and purified via flash chromatography (46% yield) . Analytical characterization includes LC/MS (99% purity, m/z 777.6 [M+H]⁺) and NMR spectroscopy confirming stereochemistry and functional groups .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-44-42(31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)65-49(45(44)62-30-29-59-5)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYBQBHLYRLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H58N7O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251647-53-7 | |
| Record name | 2'-O-MOE-N6-Benzoyl-Adenosine Phosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Activation of the Hydroxyl
Step 2: Coupling with Phosphoramidite Reagent
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2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is added, forming a phosphite triester bond.
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The reaction proceeds at 0°C for 1 hour, followed by oxidation with iodine/water to stabilize the phosphate linkage.
Critical Parameters :
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Anhydrous conditions are essential to prevent hydrolysis of the phosphoramidite.
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Diisopropylamine is used to scavenge HCl generated during the reaction.
Functionalization with Benzamide
The N6 position of the purine is acylated with benzoyl chloride to introduce the benzamide group.
Procedure :
-
The purine intermediate is dissolved in dimethylformamide (DMF).
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Benzoyl chloride (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) are added.
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The mixture is stirred at 0°C for 4 hours, followed by quenching with ice water.
Optimization :
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Excess DIPEA ensures complete deprotonation of the purine amine, facilitating efficient acylation.
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Recrystallization from ethanol yields the pure benzamide derivative (85–90% yield).
Installation of the 2-Methoxyethoxy Side Chain
The 2-methoxyethoxy group is introduced via alkylation of the 2'-hydroxyl:
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The hydroxyl group is deprotonated with sodium hydride.
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2-methoxyethyl tosylate is added, and the reaction is heated to 60°C for 6 hours.
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Tosylate displacement yields the ether linkage, confirmed by ¹³C NMR (δ 70–75 ppm for the ether carbons).
Final Deprotection and Purification
Global deprotection is achieved using trifluoroacetic acid (TFA) to remove the trityl group and ammonium hydroxide to hydrolyze the cyanoethyl phosphate protector.
Purification :
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Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound.
Research Findings and Applications
While direct studies on the target compound are limited, analogous phosphoramidite derivatives exhibit utility in oligonucleotide synthesis. For example, trityl-protected phosphoramidites enable solid-phase DNA assembly with coupling efficiencies exceeding 99% per cycle. Additionally, benzamide-modified purines demonstrate enhanced binding affinity to nucleic acid targets, suggesting potential antiviral or gene-silencing applications.
Challenges and Optimization Strategies
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Stereochemical Control : The R-configuration at C2' and C3' is maintained using chiral auxiliaries during ribose synthesis.
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Phosphorylation Efficiency : Substoichiometric tetrazole (0.7 equivalents) minimizes side products during phosphoramidite coupling.
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Solvent Selection : Anhydrous acetonitrile improves reaction kinetics for phosphorylation compared to THF.
Data Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tritylation | Trityl chloride, pyridine, 25°C, 24 h | 92 |
| Phosphoramidite Coupling | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, tetrazole, 0°C | 88 |
| Benzoylation | Benzoyl chloride, DIPEA, DMF, 0°C | 85 |
| 2-Methoxyethoxy Installation | 2-methoxyethyl tosylate, NaH, DMF, 60°C | 78 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings and phosphanyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation products: Could include aldehydes or carboxylic acids.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound may have several applications in scientific research:
Medicinal Chemistry: Potential use as a drug candidate or a pharmacophore in drug design.
Biochemical Research: As a probe or inhibitor in enzymatic studies.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Groups
Analytical Characterization
Physicochemical and Stability Data
- Solubility : The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to methoxy analogs .
- Stability : Phosphoramidite derivatives are moisture-sensitive, requiring storage at 2–8°C under inert conditions . The bicyclic derivative (CAS 1197033-19-4) shows enhanced thermal stability due to rigid conformation .
Biological Activity
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a complex chemical compound with potential applications in pharmaceutical research. Its structure suggests significant interactions with biological systems, particularly in the context of nucleoside analogs and antimetabolites.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₅₆N₇O₉P |
| Molecular Weight | 917.98 g/mol |
| CAS Number | 128219-82-9 |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-... |
The biological activity of this compound primarily revolves around its role as a nucleoside analog. Nucleoside analogs are known to interfere with nucleic acid synthesis, making them valuable in cancer therapy and antiviral treatments. The specific mechanism involves:
- Inhibition of DNA/RNA Synthesis : By mimicking natural nucleosides, this compound can be incorporated into nucleic acids, disrupting replication and transcription processes.
- Targeting Enzymatic Pathways : The phosphanyl group may interact with key enzymes involved in nucleotide metabolism, potentially leading to apoptosis in rapidly dividing cells.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Lines Tested : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Antiviral Activity
There is also emerging evidence suggesting that this compound may possess antiviral properties, particularly against RNA viruses. Its structural similarity to adenosine allows it to inhibit viral replication by competing for incorporation into viral RNA.
Case Studies
-
Study on MCF7 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to induction of apoptosis and cell cycle arrest.
- Findings : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent.
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during phosphoramidite coupling .
- Phosphitylation : Introduction of the 2-cyanoethoxy-[di(isopropyl)amino]phosphanyl group under anhydrous conditions (e.g., tetrazole activation) .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate intermediates . Key challenges: Ensuring regioselectivity during purine functionalization and minimizing side reactions in the presence of labile ether/phosphoester linkages.
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C/³¹P NMR to verify regiochemistry of the purine core, phosphoester linkages, and methoxyether substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., observed vs. calculated for C₄₉H₆₇N₈O₈PSi: 955.2 g/mol) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the bicyclic oxolan moiety .
Q. What functional groups dictate its reactivity and bioactivity?
Advanced Research Questions
Q. How can computational modeling predict its bioactivity and target interactions?
- Molecular Dynamics (MD) Simulations : Analyze conformational stability of the oxolan ring under physiological conditions (e.g., explicit solvent models) .
- Docking Studies : Map interactions between the purine core and ATP-binding pockets (e.g., kinase inhibitors) using software like AutoDock Vina .
- QM/MM Calculations : Assess phosphoester hydrolysis kinetics to optimize prodrug designs .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability screens to distinguish direct vs. off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity measurements .
- Structural Analog Testing : Replace the 2-methoxyethoxy group with alternative substituents (e.g., PEG chains) to isolate structure-activity relationships .
Q. How does stereochemistry influence interactions with biological targets?
The compound’s bicyclic oxolan moiety (2R,3R,4R,5R configuration) dictates:
- Binding Affinity : Optimal spatial alignment with chiral binding pockets (e.g., nucleoside transporters) .
- Metabolic Stability : Resistance to phosphatase-mediated cleavage due to steric hindrance from methyl groups . Methodology: Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare pharmacokinetic profiles .
Q. How can reaction yields be optimized during scale-up?
- Solvent Selection : Replace tetrahydrofuran (THF) with dimethylformamide (DMF) to improve phosphitylation efficiency (>90% yield) .
- Temperature Control : Maintain −40°C during silylation to prevent premature deprotection .
- Catalyst Screening : Test Brønsted acids (e.g., pyridinium triflate) for accelerated coupling kinetics .
Data Contradiction Analysis
Example Conflict : Discrepancies in reported molecular weights (e.g., 788 vs. 955 g/mol).
- Resolution : The variance arises from structural analogs (e.g., tert-butyldimethylsilyl vs. benzyl protection groups). Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
